6-Phenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZBWMZADBGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Foundational Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the pyrazolo[1,5-a]pyrimidine fused ring system is primarily achieved through two classical approaches: the condensation of aminopyrazoles with 1,3-biselectrophilic compounds and various cyclization strategies. mdpi.comnih.gov
Condensation Reactions of 3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
A predominant and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the condensation reaction between 3-aminopyrazoles (also referred to as 5-aminopyrazoles due to tautomerism) and a variety of 1,3-biselectrophilic compounds. mdpi.comencyclopedia.pub In this reaction, the 3-aminopyrazole (B16455) acts as a 1,3-bisnucleophile. mdpi.com The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the electrophilic centers of the 1,3-biselectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov
Common 1,3-biselectrophilic reagents include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles. mdpi.com The reaction conditions often involve heating in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the condensation and cyclization steps. nih.gov For instance, the reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol (B145695) provides a direct route to substituted pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov
The regioselectivity of the cyclocondensation can be an issue when unsymmetrical 1,3-dicarbonyl compounds are used, potentially leading to a mixture of isomers. nih.gov However, the use of β-enaminones as the 1,3-electrophilic system has been shown to be a regioselective and high-yielding approach. researchgate.net
Table 1: Examples of Condensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 3-Aminopyrazole Derivative | 1,3-Biselectrophilic Compound | Conditions | Product | Reference |
| 3-Amino-5-methyl-1H-pyrazole | 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | EtOH, Ultrasound (5 min) | 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | researchgate.netnih.gov |
| 5-Aminopyrazoles | β-Enaminones | Microwave, Solvent-free, 180°C (2 min) | 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave, Solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | mdpi.comnih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
Cyclization Strategies for the Construction of Fused Bicyclic Systems
Cyclization strategies represent another fundamental approach to the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov These methods often involve the initial formation of a pyrazole ring followed by the construction of the fused pyrimidine ring, or a one-pot process where both rings are formed sequentially. nih.gov
A common strategy involves the reaction of hydrazine (B178648) derivatives with compounds containing a dicarbonyl or an α,β-unsaturated carbonyl functionality to first construct the pyrazole ring. nih.gov Subsequent reactions are then employed to build the pyrimidine ring. For example, a one-pot cyclization has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov
Another approach is the cascade cyclization of aryl-substituted acetonitriles. nih.gov Treatment with N,N-dimethylformamide dimethyl acetal (B89532) yields a 3-(dimethylamino)-2-phenylacrylonitrile (B1306999) intermediate. This intermediate then reacts with hydrazine to form a 4-phenyl-1H-pyrazol-5-amine, which can undergo further cyclization with a suitable reagent to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov
Advanced Synthetic Approaches to 6-Phenylpyrazolo[1,5-a]pyrimidine Systems
To enhance efficiency, diversity, and sustainability, advanced synthetic methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. These include palladium-catalyzed reactions, microwave-assisted protocols, and green chemistry approaches. researchgate.netnih.govresearchgate.net
Palladium-Catalyzed Functionalization Reactions and C-H Activation
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.govrsc.org Reactions like the Suzuki coupling are frequently used to introduce aryl groups, such as the phenyl group at the 6-position. mdpi.com These reactions typically involve the coupling of a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comencyclopedia.pub
More recently, direct C-H activation has emerged as an efficient and atom-economical strategy for the functionalization of the pyrazolo[1,5-a]pyrimidine core. mdpi.comencyclopedia.pub This approach avoids the pre-functionalization step of introducing a halogen. For instance, palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between the pyrazolo[1,5-a]pyrimidine ring and an aryl partner. mdpi.com Temperature can be a key factor in modulating the selectivity between C(sp2)-H and C(sp3)-H arylation. mdpi.com
Table 2: Palladium-Catalyzed Reactions for Functionalizing Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
| Suzuki Coupling | Halogenated pyrazolo[1,5-a]pyrimidine, Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyrazolo[1,5-a]pyrimidine | mdpi.com |
| C-H Arylation | Pyrazolo[1,5-a]pyrimidine, Aryl halide | Pd catalyst, Ligand, Base | Aryl-substituted pyrazolo[1,5-a]pyrimidine | mdpi.comencyclopedia.pub |
| C-C Bond Formation | Not specified | Palladium catalyst | 6-Aryl-5-aroylpyrazolo[1,5-a]pyrimidines | mdpi.com |
Microwave-Assisted Synthetic Protocols for Pyrazolo[1,5-a]pyrimidines
Microwave-assisted organic synthesis (MAOS) has been widely adopted for the synthesis of pyrazolo[1,5-a]pyrimidines due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner products. researchgate.netresearchgate.netijsrst.com The application of microwave irradiation can rapidly heat the reaction mixture, accelerating the rates of condensation and cyclization reactions. nih.gov
A notable example is the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can produce pyrazolo[1,5-a]pyrimidines in minutes with high purity. nih.gov Microwave-assisted protocols have also been successfully employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions. mdpi.comnih.govresearchgate.net For instance, the cyclocondensation of 5-aminopyrazoles with β-enaminones can be achieved in just two minutes at 180°C under microwave irradiation. researchgate.net
Green Chemistry Methodologies in Pyrazolo[1,5-a]pyrimidine Synthesis
In line with the principles of green chemistry, several environmentally benign methods for the synthesis of pyrazolo[1,5-a]pyrimidines have been developed. These methodologies aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency. nih.govresearchgate.net
Ultrasonic Irradiation: The use of ultrasound has been shown to be an effective green approach for promoting the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. bme.hueurjchem.comresearchgate.net For example, the cyclocondensation of 3-aminopyrazoles with formylated active proton compounds can be carried out under ultrasonic irradiation in aqueous ethanol, a greener solvent system. eurjchem.comresearchgate.net This method offers advantages such as short reaction times, mild conditions, and good yields. researchgate.netnih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a key aspect of green chemistry. As mentioned earlier, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines can often be performed without a solvent, which simplifies the work-up procedure and reduces chemical waste. mdpi.comnih.govresearchgate.net The reaction between 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles under solvent-free microwave conditions is a prime example of this approach. nih.gov
Cascade Cyclization Pathways for Substituted Pyrazolo[1,5-a]pyrimidines
Cascade cyclization reactions represent an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These one-pot reactions involve a sequence of intramolecular and intermolecular cyclizations, often leading to the formation of multiple rings in a single synthetic operation.
A notable example involves a three-component reaction of aminopyrazoles, enaminones or chalcones, and a halogen source, promoted by an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov This method allows for the direct synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a cascade cyclocondensation and oxidative halogenation sequence. nih.gov The reaction is typically carried out in an environmentally benign solvent such as water. nih.gov
Another cascade approach utilizes the reaction of aryl-substituted acetonitriles with N,N-dimethylformamide dimethyl acetal, followed by treatment with hydrazine to form a 4-aryl-1H-pyrazol-5-amine intermediate. nih.gov This intermediate can then undergo cyclization with a suitable partner, such as N-methyl uracil, to afford the pyrazolo[1,5-a]pyrimidinone core. nih.gov Microwave-assisted synthesis has also been effectively employed to accelerate these cyclization processes, often leading to higher yields and shorter reaction times. nih.govnih.gov
The following table summarizes a cascade synthesis of a 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) derivative. nih.gov
Table 1: Cascade Synthesis of a 3-Phenylpyrazolo[1,5-a]pyrimidine Derivative
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Phenylacetonitrile | N,N-dimethylformamide dimethyl acetal | 3-(dimethylamino)-2-phenylacrylonitrile |
| 2 | 3-(dimethylamino)-2-phenylacrylonitrile | Hydrazine, glacial acetic acid, ethanol | 4-phenyl-1H-pyrazol-5-amine |
| 3 | 4-phenyl-1H-pyrazol-5-amine | N-methyl uracil, sodium ethoxide, ethanol | 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
| 4 | 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | POCl₃ | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine |
Regioselective Derivatization of this compound
The functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine scaffold is a key strategy for accessing a diverse range of derivatives. Regioselective reactions, which target specific positions on the heterocyclic core, are of particular importance.
Halogenation Reactions, Including C(sp²)–H Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are valuable synthetic intermediates, serving as precursors for cross-coupling reactions to introduce further structural diversity. nih.gov Direct C(sp²)–H halogenation offers an atom-economical and environmentally friendly route to these compounds.
An efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in the presence of potassium halide salts (KX, where X = I, Br, Cl). nih.govrsc.orgnih.gov This reaction proceeds smoothly in water at room temperature, affording C3-halogenated products in good to excellent yields. nih.govrsc.org The reaction is believed to proceed via an electrophilic substitution mechanism. rsc.orgnih.gov For instance, 7-phenylpyrazolo[1,5-a]pyrimidine (B8784727) has been shown to undergo C3 iodination and bromination with high regioselectivity and yields of 89% and 88%, respectively. rsc.org
The following table presents data on the C3-halogenation of 7-phenylpyrazolo[1,5-a]pyrimidine. rsc.org
Table 2: Regioselective C3-Halogenation of 7-Phenylpyrazolo[1,5-a]pyrimidine
| Halogen Source | Product | Yield (%) |
|---|---|---|
| KI | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 89 |
| KBr | 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine | 88 |
Introduction of Diverse Functional Groups (e.g., Amino, Azo Moieties)
The introduction of amino and azo functionalities can significantly modulate the electronic and biological properties of the pyrazolo[1,5-a]pyrimidine scaffold.
Amino groups can be introduced at various positions. For instance, nucleophilic aromatic substitution of a halogen atom, such as chlorine at the 5-position, with an amine provides a straightforward route to 5-amino derivatives. nih.gov This reaction is often highly selective, even in the presence of other nucleophilic sites. nih.gov Another strategy involves the reduction of an azo group. nih.gov
Azo-functionalized pyrazolo[1,5-a]pyrimidines can be synthesized via microwave-assisted condensation of β-ketonitriles bearing a hydrazone group with 5-aminopyrazoles. nih.govnih.gov These 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines can then be reduced to the corresponding 6-amino derivatives. nih.gov This method provides access to a 1,2-diamine system which can be a precursor for further heterocyclic ring formation. nih.gov
The following table provides examples of the introduction of amino and azo groups.
Table 3: Introduction of Amino and Azo Functional Groups
| Starting Material | Reagents and Conditions | Functional Group Introduced | Product Example | Reference |
|---|---|---|---|---|
| 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | trans-4-aminocyclohexanol, base | Amino | N-(trans-4-hydroxycyclohexyl)-3-phenylpyrazolo[1,5-a]pyrimidin-5-amine | nih.gov |
| 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | 5-amino-1H-pyrazoles, microwave | Azo | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
| 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines | Reduction | Amino | 5,6-diaminopyrazolo[1,5-a]pyrimidines | nih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
The unambiguous determination of the structure of this compound and its derivatives relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. nih.govias.ac.in High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, further confirming the molecular formula. nih.gov
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. ias.ac.inresearchgate.net For instance, the characteristic stretching frequencies of carbonyl (C=O), amino (N-H), and cyano (C≡N) groups can be readily identified. ias.ac.in
The following table summarizes the typical spectroscopic data used for the characterization of pyrazolo[1,5-a]pyrimidine derivatives.
Table 4: Spectroscopic Data for Characterization
| Technique | Information Provided | Example Application | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity (via coupling constants) | Distinguishing between isomers, confirming substituent positions | nih.govresearchgate.net |
| ¹³C NMR | Carbon skeleton, presence of functional groups | Assigning carbon resonances, confirming regioselectivity | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirming molecular formula, identifying fragments | nih.govias.ac.in |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Identifying C=O, N-H, C≡N stretches | ias.ac.inresearchgate.net |
Structure Activity Relationship Sar Studies in 6 Phenylpyrazolo 1,5 a Pyrimidine Research
General Principles of SAR Analysis for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that offers a versatile framework for structural modifications. nih.gov Its rigid and planar structure provides a basis for designing compounds that can interact with specific biological targets. nih.gov SAR analyses of this scaffold have revealed several key principles that guide the design of new derivatives.
The pyrazolo[1,5-a]pyrimidine core itself is often essential for hinge interactions with protein kinases, a common target for this class of compounds. mdpi.com For instance, the N1 atom of the pyrazole (B372694) ring can form crucial hydrogen bonds with amino acid residues like methionine in the hinge region of kinases. mdpi.com Modifications at various positions on the bicyclic system and the appended phenyl group allow for fine-tuning of a compound's pharmacological profile.
Key areas for modification and their general impact on activity include:
Position 2: Substitutions at this position can influence potency and selectivity.
Position 3: The introduction of small hydrophobic groups at this position has been shown to enhance binding to the ATP pockets of kinases. nih.gov
Position 5: Electron-withdrawing substituents at this position can improve antibacterial potency. nih.gov
Position 7: Modifications at this position are also critical for modulating biological activity.
Impact of Substituent Modifications on the Biological Activity Profile
Systematic modifications of substituents on the 6-phenylpyrazolo[1,5-a]pyrimidine core have led to significant insights into their biological activities, particularly as kinase inhibitors and anticancer agents.
For example, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is vital for interacting with the Met592 residue. mdpi.com The addition of a morpholine (B109124) group at a specific position was found to enhance selectivity by minimizing off-target effects. mdpi.com Furthermore, the incorporation of fluorine atoms can create favorable interactions with residues such as Asn655, while a pyridine (B92270) ring can support hydrophobic interactions, both contributing to increased potency. mdpi.com
In studies targeting Pim-1 kinase, a key protein in cancer progression, SAR analysis revealed the importance of substitutions at both the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.gov For instance, compounds with p-substituted cyclohexyl rings at the R1 position showed notable activity. researchgate.net The lead compounds from these studies demonstrated potent and selective inhibition of Pim-1 and suppressed cancer cell growth. nih.gov
Research on aryl hydrocarbon receptor (AHR) antagonists also highlights the importance of substituent modifications. A pyrazolo[1,5-a]pyrimidine-based antagonist was systematically optimized, leading to a significant increase in potency, with the IC50 value improving from 650 nM to 31 nM. rsc.org
The following table summarizes the impact of specific substitutions on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.
| Scaffold Position | Substituent | Biological Target | Effect on Activity |
| Position 3 | Small hydrophobic groups | Kinases | Enhanced binding and potency nih.gov |
| Position 5 | Electron-withdrawing groups | Bacteria | Improved antibacterial potency nih.gov |
| Specific Position | Morpholine group | Trk Kinase | Increased selectivity mdpi.com |
| - | Fluorine | Trk Kinase | Enhanced interactions mdpi.com |
| - | Pyridine ring | Trk Kinase | Supported hydrophobic interactions mdpi.com |
| R1 Position | p-substituted cyclohexyl ring | Pim-1 Kinase | Notable inhibitory activity researchgate.net |
Rational Ligand Design and Optimization Strategies for Specific Molecular Targets
The insights gained from SAR studies are instrumental in the rational design and optimization of this compound derivatives for specific molecular targets. This approach involves a cycle of designing, synthesizing, and testing new compounds based on the established SAR principles.
A prime example is the development of second-generation Trk inhibitors to overcome resistance to first-generation drugs. mdpi.com By understanding the SAR of the pyrazolo[1,5-a]pyrimidine core, medicinal chemists have designed novel molecules with improved efficacy against mutated kinases. mdpi.com This includes the development of macrocyclic analogs and other derivatives currently in clinical trials. mdpi.com
Similarly, in the pursuit of potent and selective Pim-1 inhibitors, a hit compound identified through virtual screening was optimized based on SAR data. nih.gov This led to the synthesis of pyrazolo[1,5-a]pyrimidine compounds with strong inhibitory activity against Pim-1 and Flt-3 kinases. nih.gov These optimized compounds also exhibited a favorable safety profile, with low inhibition of the hERG channel, a common off-target that can lead to cardiotoxicity. nih.gov
Molecular docking simulations are often employed in rational ligand design to predict how a compound will bind to its target. nih.gov These computational models help to visualize the interactions between the ligand and the protein's binding site, guiding the design of new analogs with improved affinity and selectivity. nih.gov For instance, docking studies of pyrazolopyrimidine derivatives as inhibitors of the mitotic kinesin Eg5 revealed key interactions within the allosteric binding site, informing the synthesis of compounds with significant inhibitory activity. nih.gov
Advanced Computational Chemistry Approaches Applied to 6 Phenylpyrazolo 1,5 a Pyrimidine
Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the complex electronic behavior of these heterocyclic compounds. Theoretical calculations are often performed using the B3LYP functional with various basis sets, such as 6-31G* or 6-311++G(d,p), to optimize molecular geometries and predict a range of properties. scite.airesearchgate.netnih.gov
The electronic properties of pyrazolo[1,5-a]pyrimidine derivatives are largely dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more chemically reactive and can be more easily polarized. researchgate.net
In the pyrazolo[1,5-a]pyrimidine scaffold, the HOMO and LUMO are typically delocalized across the fused ring system. The introduction of a phenyl group at the C6 position, as in 6-phenylpyrazolo[1,5-a]pyrimidine, is expected to influence the electronic distribution and the energies of these frontier orbitals. The phenyl substituent can participate in π-conjugation with the pyrazolopyrimidine core, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity and photophysical properties. nih.gov
For related aryl-substituted pyrazolo[1,5-a]pyrimidines, studies have shown that the nature of the aryl group and its substituents significantly impacts the electronic structure. Electron-donating groups on the aryl ring tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. nih.govrsc.org This tuning of the frontier orbital energies is a key strategy in the design of pyrazolo[1,5-a]pyrimidine-based materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Related Pyrazolo[3,4-d]pyrimidine Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -1.79 |
| Energy Gap (ΔE) | 4.86 |
Data for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, calculated using DFT/B3LYP/6-31G. Data for this compound is not available in the searched literature. researchgate.net
The analysis of the molecular electrostatic potential (MEP) surface is another valuable outcome of DFT studies. The MEP map helps to visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is critical for understanding and predicting how the molecule will interact with other chemical species, including biological targets. researchgate.net
The electric dipole moment and polarizability are fundamental electronic properties that describe a molecule's response to an external electric field. These properties are particularly important for understanding intermolecular interactions and the behavior of molecules in solution. For pyrazolo[1,5-a]pyrimidine derivatives, these parameters can be reliably calculated using DFT methods. nih.gov
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. Molecules with higher polarizability are generally more reactive and have stronger van der Waals interactions. In a study of 7-aryl-pyrazolo[1,5-a]pyrimidines, it was found that the polarizability increased in less polar solvents. nih.gov Furthermore, the introduction of electron-donating groups on the aryl substituent led to larger polarizabilities, which correlated with enhanced photophysical properties. nih.gov
Table 2: Calculated Dipole Moment and Polarizability for a Related Phenyl-Substituted Azine
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 1.95 |
| Polarizability (a.u.) | 158.33 |
Data for 2-phenylpyrimidine, calculated using DFT/B3LYP/6-311G(d,p). Data for this compound is not available in the searched literature. researchgate.net
DFT calculations provide a powerful means to determine the optimized geometry of this compound, including precise values for bond lengths, bond angles, and dihedral angles. These geometrical parameters are fundamental to understanding the molecule's shape, stability, and steric properties.
While specific experimental crystallographic data for this compound was not found in the search results, theoretical calculations for related structures provide expected ranges for its geometric parameters.
Table 3: Selected Theoretical Bond Lengths and Angles for a Related Pyrazolo[1,5-a]pyrimidine Structure
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | N(1)-N(2) | 1.36 Å |
| N(2)-C(3) | 1.34 Å | |
| C(5)-C(6) | 1.39 Å | |
| C(6)-C(7) | 1.40 Å | |
| Bond Angle | N(1)-N(2)-C(3) | 109.8° |
| C(5)-C(6)-C(7) | 118.5° | |
| N(4)-C(5)-C(6) | 121.3° |
Theoretical data for a generic pyrazolo[1,5-a]pyrimidine structure. Specific values for the 6-phenyl derivative may vary.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological macromolecule, typically a protein or nucleic acid. These methods are instrumental in drug discovery and development, providing insights into the binding modes and affinities of potential therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a common feature in many biologically active compounds, and docking studies have been extensively used to understand their mechanism of action. nih.govacs.orgnih.govekb.eg
Molecular docking simulations are widely employed to predict the binding orientation of pyrazolo[1,5-a]pyrimidine derivatives within the active site of a target protein. nih.govacs.orgekb.eg These studies have been crucial in elucidating the structure-activity relationships (SAR) for this class of compounds against various targets, including protein kinases, estrogen receptors, and enzymes involved in microbial pathogenesis. nih.govnih.govnih.gov
Docking studies on various pyrazolo[1,5-a]pyrimidine derivatives have identified key interactions that are likely relevant for the 6-phenyl analog:
Hydrogen Bonding: The nitrogen atoms of the pyrazolopyrimidine core are frequently involved in hydrogen bonds with amino acid residues in the hinge region of kinases (e.g., with methionine or leucine (B10760876) residues). nih.gov
Hydrophobic Interactions: Aryl substituents, such as the phenyl group at the C6 position, typically engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, which is a crucial factor for binding affinity.
π-π Stacking: The aromatic nature of both the pyrazolopyrimidine core and the phenyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.
The conformational flexibility of a molecule plays a significant role in its ability to bind to a biological target. While the fused pyrazolo[1,5-a]pyrimidine ring system itself is largely rigid and planar, the substituents attached to it can have considerable conformational freedom. nih.govresearchgate.net
For this compound, the primary source of flexibility is the rotation of the phenyl group around the single bond connecting it to the C6 atom of the pyrimidine (B1678525) ring. The preferred conformation, defined by the dihedral angle between the phenyl ring and the pyrazolopyrimidine plane, will depend on a balance of steric and electronic factors. A planar conformation would maximize π-conjugation between the two aromatic systems, but may be disfavored due to steric clashes between the hydrogen atoms on the phenyl ring and the pyrazolopyrimidine core.
Computational methods, such as potential energy surface scans, can be used to explore the rotational energy barrier and identify the most stable conformations. Understanding the conformational preferences of this compound is essential for accurately predicting its binding mode in molecular docking studies and for designing derivatives with improved biological activity. Studies on related biaryl systems have shown that the torsional potential can be influenced by the presence of substituents and the surrounding environment.
In Silico Prediction of Pharmacokinetic Properties
The application of advanced computational chemistry has become an indispensable part of modern drug discovery, offering a means to predict the pharmacokinetic profiles of novel compounds, including those based on the this compound scaffold. These in silico methods allow for the early assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical determinants of a drug's ultimate clinical success. By simulating how a compound will behave in the human body, researchers can prioritize candidates with favorable pharmacokinetic characteristics and identify potential liabilities before committing to costly and time-consuming experimental studies.
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold that has been incorporated into a variety of medicinally important compounds. researchgate.netmdpi.com Computational studies on this class of molecules have provided valuable insights into their drug-like properties. johnshopkins.edu For instance, in silico ADME evaluations of substituted 6-amino-pyrazolo[1,5-a]pyrimidines have been conducted using tools like the SwissADME online toolkit. nih.gov These studies focus on key drug-likeness parameters as defined by Lipinski's "rule of five" and Veber's rules to estimate the potential for good oral bioavailability. nih.gov
Detailed research findings from a study on N-phenyl-pyrazolo[1,5-a]pyrimidine derivative (Compound 12a) and its 4-chlorophenyl analogue (Compound 12b) highlight the predictive power of these computational approaches. nih.govsemanticscholar.org The analysis of their ADME properties provides a clear illustration of how in silico tools are applied to this class of compounds.
Table 1: Predicted Drug-Likeness Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | N-phenyl-pyrazolo[1,5-a]pyrimidine derivative (12a) | N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (12b) | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | <500 | <500 | ≤ 500 |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 6-7 | 6-7 | ≤ 10 |
| Log P (Lipophilicity) | <5 | <5 | ≤ 5 |
| Number of Rotatable Bonds | ≤ 10 | ≤ 10 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | <140 Ų | <140 Ų | < 140 Ų |
| Data derived from studies on substituted 6-amino-pyrazolo[1,5-a]pyrimidines and N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov |
These computational models predict that pyrazolo[1,5-a]pyrimidine derivatives generally exhibit good oral bioavailability. nih.gov Furthermore, in silico studies have confirmed that most compounds within this class are predicted to have high gastrointestinal absorption. nih.gov
A crucial aspect of pharmacokinetic prediction is the interaction of a compound with metabolic enzymes, particularly the cytochrome P450 (CYP) family. The inhibition of these enzymes can lead to drug-drug interactions. Computational tools are frequently used to predict the potential of a compound to inhibit various CYP isoforms. For the N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives 12a and 12b, their inhibitory profiles against five key CYP enzymes were predicted. nih.gov
Table 2: Predicted Cytochrome P450 Inhibition Profile
| Cytochrome P450 Isoform | N-phenyl-pyrazolo[1,5-a]pyrimidine derivative (12a) | N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (12b) |
| CYP1A2 | Inhibitor | Inhibitor |
| CYP2C19 | Inhibitor | Inhibitor |
| CYP2C9 | Inhibitor | Inhibitor |
| CYP2D6 | Non-inhibitor | Non-inhibitor |
| CYP3A4 | Inhibitor | Inhibitor |
| Source: nih.gov |
The in silico analysis predicted that both N-phenyl-pyrazolo[1,5-a]pyrimidine derivative 12a and its chloro-substituted counterpart 12b are likely to be inhibitors of CYP1A2, CYP2C19, CYP2C9, and CYP3A4, but not of the CYP2D6 enzyme. nih.gov This type of detailed prediction is invaluable for guiding further drug development, as it flags potential metabolic pathways and interactions that will require experimental verification.
Exploration of Biological Activities and Molecular Mechanisms of 6 Phenylpyrazolo 1,5 a Pyrimidine Derivatives
Enzyme Inhibition and Modulation of Cellular Pathways
Derivatives of 6-phenylpyrazolo[1,5-a]pyrimidine have been the subject of extensive research for their ability to interact with and modulate the activity of various enzymes, playing a crucial role in cellular signaling and metabolic pathways.
Kinase Inhibitory Activity (e.g., Pim-1, Flt-3)
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established framework for the development of potent kinase inhibitors. mdpi.com Kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. mdpi.com
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of Pim-1 kinase, a proto-oncogene frequently overexpressed in various cancers. A series of 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) compounds were found to strongly inhibit Pim-1 kinase.
In the context of Flt-3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), pyrazolo[1,5-a]pyrimidine derivatives have also shown significant promise. Optimization of a screening hit led to the discovery of potent and selective FLT3-ITD (Internal Tandem Duplication) inhibitors. Notably, compounds 17 and 19 from this series exhibited exceptional potency against FLT3-ITD, with IC50 values of 0.4 nM. nih.gov These compounds also effectively inhibited the quizartinib-resistant D835Y mutation of FLT3. nih.gov
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 17 | FLT3-ITD | 0.4 |
| 19 | FLT3-ITD | 0.4 |
| 17 | FLT3-ITD (D835Y) | 0.3 |
| 19 | FLT3-ITD (D835Y) | 0.3 |
Glycosidase Inhibition (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several 6-amino-pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity.
One study reported a series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with potent α-glucosidase inhibitory activities, with IC50 values ranging from 15.2 to 201.3 µM. These were significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). The most potent compound in this series, 3d , which features a 4-methyl substituent on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring, exhibited an IC50 value of 15.2 ± 0.4 µM. Another N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative, 12b , also showed inhibitory effects on α-glucosidase.
Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|
| Acarbose (Standard) | 750.0 ± 1.5 | |
| 3d | 15.2 ± 0.4 | |
| 12b | Exhibited 17.41 ± 0.02% inhibition |
Topoisomerase Inhibitory Potential
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While the broader class of pyrazolo-fused heterocycles has been investigated for topoisomerase inhibition, specific data on this compound derivatives is limited. Research on the structurally related pyrazolo[1,5-a]indole derivatives has shown that some of these compounds are strong inhibitors of topoisomerase I and/or II, acting as catalytic inhibitors rather than poisons. For instance, the pyrazolo[1,5-a]indole derivative GS-5 was identified as a dual inhibitor of topoisomerase I and II with IC50 values in the range of 10-30 µM. Although not directly focused on the pyrazolo[1,5-a]pyrimidine scaffold, these findings suggest a potential avenue for future investigation into the topoisomerase inhibitory activity of this compound derivatives.
MurA Inhibitory Mechanisms
MurA, a key enzyme in the biosynthesis of bacterial cell walls, represents an attractive target for the development of new antibiotics. Inhibition of MurA disrupts peptidoglycan synthesis, leading to bacterial cell lysis. A novel series of arylazo-pyrazolo[1,5-a]pyrimidine derivatives were designed and evaluated as MurA inhibitors. Among these, compound 4c emerged as a particularly potent inhibitor of MurA, with an IC50 value of 3.77 ± 0.2 μg/mL, which is comparable to the activity of the known antibiotic fosfomycin. Molecular docking studies have suggested that this compound binds to key residues within the active site of the MurA enzyme.
Antimicrobial Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in compounds exhibiting antimicrobial properties.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria.
For instance, a series of novel pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units demonstrated broad-spectrum antibacterial activity. Specifically, a 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine attached to a 7-p-tolyl unit showed excellent antibacterial activity with MIC/MBC values of 2.8/5.6 µM. In another study, ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i ) was identified as having the best activity against the Gram-positive bacterium Bacillus subtilis, with a zone of inhibition of 23.0±1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. Furthermore, a series of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives were screened for their antibacterial activity against clinically isolated multidrug-resistant strains, with three pyrazolo[1,5-a]pyrimidine derivatives (6 , 9a , and 10a ) showing excellent antibacterial activities.
Table 3: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i ) | Bacillus subtilis (Gram-positive) | ZOI: 23.0±1.4 mm, MIC: 312 μM |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine (7-p-tolyl) | - | MIC: 2.8 µM, MBC: 5.6 µM |
| 6 | Clinically isolated MDR strains | Excellent antibacterial activity |
| 9a | Clinically isolated MDR strains | Excellent antibacterial activity |
| 10a | Clinically isolated MDR strains | Excellent antibacterial activity |
Antifungal Activity
Derivatives of this compound have been identified as potent antifungal agents, particularly against phytopathogenic fungi. amazonaws.comnih.gov In one study, a series of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit the growth of several fungal species. amazonaws.comnih.gov
Notably, 6,7-diarylpyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibitory activity. For instance, compound 4j , which features a 4-trifluoromethyl group on the 6-phenyl ring, was highly effective against Alternaria solani, with an IC50 value of 17.11 ± 0.41 μg/mL. amazonaws.com This was considerably more potent than the control, hymexazol, which had an IC50 greater than 50 μg/mL. amazonaws.com Another derivative, 4k , also containing a 4-trifluoromethyl group, showed strong activity against the same fungus with an IC50 of 20.64 ± 1.05 μg/mL. amazonaws.com These findings suggest that the trifluoromethyl group is a key substituent for inhibiting the growth of A. solani. amazonaws.com
Furthermore, compound 4h from the same series displayed broad-spectrum activity, inhibiting Cytospora sp. and Fusarium solani with IC50 values of 27.32 μg/mL and 21.04 μg/mL, respectively. nih.gov Among the 5,6-diarylpyrazolo[1,5-a]pyrimidines, compound 3f was active against Cytospora sp. (IC50 = 44.83 ± 0.53 μg/mL), and compound 3p showed activity against Colletotrichum gloeosporioides with an IC50 of 47.28 ± 1.25 μg/mL. amazonaws.com
The antifungal activity of these compounds was assessed using the mycelium growth rate method against five phytopathogenic fungi: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.comnih.gov
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | IC50 (μg/mL) |
|---|---|---|
| 4j | Alternaria solani | 17.11 ± 0.41 |
| 4k | Alternaria solani | 20.64 ± 1.05 |
| 4h | Cytospora sp. | 27.32 |
| 4h | Fusarium solani | 21.04 |
| 3f | Cytospora sp. | 44.83 ± 0.53 |
| 3p | Colletotrichum gloeosporioides | 47.28 ± 1.25 |
Anthelmintic Activity
Research into the biological activities of pyrazolo[1,5-a]pyrimidine derivatives has also touched upon their potential as anthelmintic agents. While the primary focus of many studies has been on other therapeutic areas, the broad biological profile of this class of compounds suggests potential for further investigation into their anthelmintic properties.
Antiviral Properties (e.g., Anti-HIV, Anti-COVID-19, Hepatitis C)
The pyrazolo[1,5-a]pyrimidine scaffold has been a source of potent antiviral agents, with derivatives showing activity against a range of viruses, including HIV, SARS-CoV-2, and Hepatitis C virus (HCV). nih.govnih.govnih.govnih.gov
Anti-HIV Activity
Pyrazolo[1,5-a]pyrimidines have been identified as HIV reverse transcriptase inhibitors. amazonaws.com A series of pyrazolopyrimidine-based macrocyclic compounds were disclosed as inhibitors of HIV-1 replication, with many exhibiting in vitro antiviral potency in the single-digit nanomolar range. nih.gov These compounds represent a promising class of allosteric inhibitors of the HIV integrase-LEDGF/p75 interaction, a target for which no approved drugs currently exist. researchgate.net
Anti-COVID-19 Activity
In the search for effective treatments for COVID-19, pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of SARS-CoV-2. nih.gov One study reported the synthesis of pyrimidine thioglycoside analogs and their evaluation against SARS-CoV-2. nih.gov Compounds 6e (N-phenyl pyrimidine thiogalactoside) and 6f (N-P-chlorophenyl pyrimidine thiogalactoside) showed moderate potency with IC50 values of 18.47 μM and 15.41 μM, respectively. nih.gov Another computational screening study identified two amazonaws.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one compounds, ZINC000621278586 and ZINC000621285995, as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with binding affinities of -9.3 kcal/mol and -9.1 kcal/mol, respectively. nih.gov
Hepatitis C Virus (HCV) Inhibition
A novel series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of the HCV RNA-dependent RNA polymerase (RdRp). nih.gov These compounds, bearing hydrophobic groups and a carboxylic acid functionality, were optimized to achieve low nanomolar potencies in biochemical assays. nih.gov Structure-activity relationship (SAR) studies revealed a strong preference for a cyclohexyl group as one of the hydrophobic moieties and enhanced activity for derivatives containing a carboxylic acid. nih.gov Additionally, a series of 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives were screened, with one compound showing a promising EC50 value of 0.28μM in an infectious HCVcc cell-based assay. albany.edu
Anti-Inflammatory Modulations
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govnih.gov A series of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among these, 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3 ) showed the highest activity and a better therapeutic index than the reference drugs phenylbutazone (B1037) and indomethacin. nih.gov
Further studies on pyrazolo[1,5-a]pyrimidin-7-one derivatives explored the effects of structural modifications at the 2-position. uniupo.it The compound 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c ) emerged as a particularly potent anti-inflammatory agent both in vivo and in vitro. uniupo.it The anti-inflammatory mechanism of these compounds is thought to be linked to their ability to inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis with varying selectivity. uniupo.it
In other research, certain 5-aryl-pyrazolo[1,5-a]pyrimidine derivatives were identified as having anti-arthritic activity. nih.gov Specifically, the 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative 6 showed activity against protein denaturation and proteinase, with inhibition percentages of 20.66 ± 0.00 and 26.42 ± 0.06, respectively. nih.gov Additionally, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to pyrazolo[1,5-a]pyrimidines, were screened for anti-inflammatory activity, with some compounds showing potential to be developed as lead drugs targeting mitogen-activated protein kinases (MAPKs). mdpi.com
Antioxidant Mechanisms and Radical Scavenging Activity
Several studies have highlighted the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.govnih.gov These compounds have shown the ability to scavenge free radicals, a key mechanism in combating oxidative stress.
A study investigating novel pyrazolo[1,5-a]pyrimidine derivatives reported their good to high antioxidant activities, as measured by their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities. nih.govresearchgate.net Among the synthesized compounds, ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h ) exhibited the highest antioxidant activity with an IC50 of 15.34 μM, which is comparable to the standard antioxidant ascorbic acid (IC50 = 13.53 μM). nih.govresearchgate.net
Another study evaluated the antioxidant and scavenging activities of two pyrazolo[1,5-a]pyrimidine derivatives, 12a (N-phenyl-pyrazolo[1,5-a]pyrimidine derivative) and 12b (N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative). nih.gov Both compounds showed notable antioxidant activity. Compound 12b had a slightly higher total antioxidant capacity (TAC) (31.27 ± 0.07 mg gallic acid per g) and iron-reducing power (IRP) (17.97 ± 0.04 μg mL−1) compared to compound 12a . nih.gov In terms of radical scavenging, compound 12b showed a lower IC50 value against DPPH (18.33 ± 0.04 μg mL−1), indicating stronger activity. nih.gov
Furthermore, a comprehensive study of a series of pyrazolo[1,5-a]pyrimidine-based compounds confirmed their antioxidant potential through various assays, including total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and ABTS radicals. nih.govresearchgate.net Compound 3l from this series displayed the highest antioxidant and free radical scavenging activities. nih.gov
Table 2: Antioxidant Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Assay | Result |
|---|---|---|
| 3h | DPPH Scavenging | IC50 = 15.34 μM |
| 12a | TAC | 30.58 ± 0.07 mg gallic acid/g |
| IRP | 17.29 ± 0.04 μg mL−1 | |
| 12b | TAC | 31.27 ± 0.07 mg gallic acid/g |
| IRP | 17.97 ± 0.04 μg mL−1 | |
| DPPH Scavenging | IC50 = 18.33 ± 0.04 μg mL−1 | |
| 3l | TAC | 83.09 mg gallic acid/g |
| IRP | 47.93 µg/ml | |
| DPPH Scavenging | 18.77 µg/ml | |
| ABTS Scavenging | 40.44% |
Research into Anti-Diabetic Potential
The anti-diabetic potential of this compound derivatives has been an area of active research. nih.govnih.govnih.gov These compounds have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.
One study reported that substituted 6-amino-pyrazolo[1,5-a]pyrimidines can act as potent α-glucosidase inhibitors. nih.gov Compound 3d , with a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring, was the most potent inhibitor in the series, with an IC50 of 15.2 ± 0.4 µM. nih.gov This was approximately 50-fold more potent than the standard drug acarbose (IC50 = 750.0 ± 1.5 µM). nih.gov
Another study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on α-amylase, α-glucosidase, and β-glucosidase. nih.gov The N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed lower IC50 values against α-amylase (1.80 ± 0.01 mg mL−1), α-glucosidase (2.80 ± 0.01 mg mL−1), and β-glucosidase (5.18 ± 0.01 mg mL−1) compared to the N-phenyl derivative 12a . nih.gov
Furthermore, a comprehensive evaluation of a series of pyrazolo[1,5-a]pyrimidine-based compounds revealed that compound 3l demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, which was higher than that of acarbose (67.92 ± 0.09%). nih.govjohnshopkins.edu Additionally, 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones have been investigated for their antiglycation activity, which is relevant to preventing diabetic complications. nih.gov
Therapeutic Potential in Alzheimer's Disease Research
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have emerged as promising candidates in the search for therapeutics for Alzheimer's disease. nih.govnih.govsemanticscholar.org Research has focused on their ability to inhibit key enzymes implicated in the pathology of the disease, such as acetylcholinesterase (AChE).
A study evaluating the in vitro biological activities of a series of pyrazolo[1,5-a]pyrimidine-based compounds found that they displayed good to potent bioactivity against targets relevant to Alzheimer's disease. nih.govresearchgate.net Compound 3l from this series showed significant acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.govjohnshopkins.edu
Another study synthesized a series of phenyl-styryl-pyrimidine derivatives as potential multifunctional agents for Alzheimer's disease. rsc.org These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-amyloid aggregation. Several compounds exhibited potent inhibition of both AChE and MAO-B in the low micromolar range. rsc.org Specifically, compounds BV-12 and BV-14 displayed a multipotent profile with AChE inhibition IC50 values of 7.265 and 9.291 μM, respectively, and also inhibited β-amyloid self-aggregation. rsc.org
The potential of pyrimidine-based compounds in Alzheimer's research is further supported by findings that some tricyclic pyrimidines act as DYRK1A/DYRK1B inhibitors, a potential target for the disease. semanticscholar.org
Multi-Targeting Approaches in the Development of Pyrazolo[1,5-a]pyrimidine-Based Agents
The development of pyrazolo[1,5-a]pyrimidine-based agents has progressively embraced a multi-targeting paradigm. This approach aims to design single molecules capable of modulating several biological pathways implicated in a disease, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold that can be chemically modified to interact with a range of biological targets. nih.govrsc.org
Researchers have successfully synthesized and evaluated various pyrazolo[1,5-a]pyrimidine derivatives for a spectrum of biological activities, demonstrating their potential as multi-target agents. semanticscholar.orgnih.gov These activities include antioxidant, anti-diabetic, anti-Alzheimer's, anti-arthritic, and anticancer effects. nih.govnih.gov
For instance, certain 5-aryl-pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising multi-target candidates. One such derivative, 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide, has demonstrated potent antioxidant and anti-diabetic properties. nih.gov Another compound, the 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative, has shown anti-arthritic activity. nih.gov
Further studies have highlighted the multi-target potential of other derivatives. The N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative exhibited inhibitory effects against α-amylase, α-glucosidase, and β-glucosidase, enzymes relevant to diabetes management. semanticscholar.org This same compound also displayed the highest inhibitory activity against proteinase denaturation and proteinase activity in anti-arthritic assays. nih.gov
The following tables present detailed research findings on the multi-target biological activities of selected pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Multi-Target Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Biological Activity | Assay | Result | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b | Anti-diabetic | α-amylase inhibition | 27.91 ± 0.02% | semanticscholar.org |
| α-glucosidase inhibition | 17.41 ± 0.02% | semanticscholar.org | ||
| β-glucosidase inhibition | 9.66 ± 0.02% | semanticscholar.org | ||
| Antioxidant | DPPH (IC50) | 18.33 ± 0.04 µg/mL | nih.gov | |
| ABTS inhibition | 28.23 ± 0.06% | nih.gov | ||
| Anti-arthritic | Proteinase denaturation inhibition | 17.55 ± 0.04% | nih.gov | |
| Proteinase activity inhibition | 16.25 ± 0.04% | nih.gov | ||
| N-phenyl-pyrazolo[1,5-a]pyrimidine derivative 12a | Anti-arthritic | Proteinase denaturation inhibition | 16.24 ± 0.04% | nih.gov |
| Proteinase activity inhibition | 14.91 ± 0.03% | nih.gov |
Table 2: Multi-Target Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives 3g, 3h, and 3l
| Compound | Biological Activity | Assay | Result | Reference |
|---|---|---|---|---|
| Compound 3l | Antioxidant | Total Antioxidant Capacity (TAC) | 83.09 mg gallic acid/g | nih.govjohnshopkins.edu |
| Iron-Reducing Power (IRP) | 47.93 µg/ml | nih.govjohnshopkins.edu | ||
| DPPH (IC50) | 18.77 µg/ml | nih.govjohnshopkins.edu | ||
| Anti-diabetic | α-amylase inhibition | 72.91 ± 0.14% | nih.govjohnshopkins.edu | |
| Anti-Alzheimer | Acetylcholinesterase inhibition | 62.80 ± 0.06% | nih.govjohnshopkins.edu | |
| Compound 3i | Anti-arthritic | Protein denaturation inhibition | 20.66 ± 0.00% | johnshopkins.edu |
| Proteinase inhibition | 26.42 ± 0.06% | johnshopkins.edu |
In the realm of oncology, the pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of kinase inhibitors. nih.gov Many cancers are driven by aberrant kinase activity, making kinase inhibitors a cornerstone of targeted therapy. Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit multiple kinases, such as Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). nih.govmdpi.com Marketed anticancer drugs like Larotrectinib and Entrectinib, which are Trk inhibitors, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance. mdpi.com
The design of these multi-targeting agents often involves retaining the core pyrazolo[1,5-a]pyrimidine structure while modifying peripheral substituents to achieve desired interactions with the binding sites of different target proteins. ekb.eg For example, new derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized with the aim of inhibiting CDK2, a key regulator of the cell cycle. ekb.egekb.eg Molecular docking studies aid in predicting the binding modes of these compounds and refining their design to enhance potency and selectivity against multiple targets. ekb.eg
Emerging Applications and Future Research Directions for 6 Phenylpyrazolo 1,5 a Pyrimidine
Development as Chemosensors (e.g., for Metal Ions)
Fluorescent molecules are essential tools for applications such as the study of intracellular processes and the development of chemosensors. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidines have emerged as an attractive option for these purposes. rsc.orgnih.gov
A notable example is the development of 2,7-diamino-3-phenylazo-6-phenylpyrazolo[1,5-a]pyrimidine (PPD) as a selective chemosensor for mercury ions (Hg²⁺). researchgate.net This heterocyclic ligand demonstrates a significant colorimetric change from colorless to yellow when it binds with Hg²⁺ ions. researchgate.net The sensing probe exhibits a limit of detection (LOD) of 1.31 × 10⁻⁶ M and a limit of quantitation (LOQ) of 4.39 × 10⁻⁶ M for Hg²⁺. researchgate.net The binding stoichiometry between the chemosensor and Hg²⁺ has been confirmed as 1:1. researchgate.net Furthermore, cytotoxicity studies indicated that the compound is non-toxic, suggesting its potential application for detecting mercury poisoning in living systems. researchgate.net
Applications in Material Science, Including Photophysical Properties and Dyes
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have attracted considerable attention in material science due to their significant and tunable photophysical properties. nih.govresearchgate.netresearchgate.net These compounds are recognized as strategic for optical applications and are considered emergent fluorophores. nih.govrsc.orgnih.gov Their properties are comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.orgnih.govresearchgate.net
The photophysical characteristics of these compounds can be adjusted by modifying the substituents on the heterocyclic core. rsc.orgrsc.orgnih.gov For instance, introducing electron-donating groups (EDGs) at position 7 of the fused ring can enhance both absorption and emission properties. rsc.orgnih.govresearchgate.net This tunability allows for the rational design of molecules with specific optical characteristics. A study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their photophysical properties could be varied significantly, with molar absorptivity (ε) ranging from 3,320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. rsc.orgresearchgate.net Derivatives bearing simple aryl groups can also exhibit strong emission in the solid state, making them suitable for the design of solid-state emitters. rsc.orgnih.gov
The synthesis of hybrid dyes, such as pyrazolo[1,5-a]pyrimidine-dioxaborinine (PP-DB) systems, has been explored. researchgate.net These hybrid dyes show large fluorescence quantum yields (up to 69%) resulting from an intramolecular charge transfer (ICT) process, a feature absent in the precursors. researchgate.net Time-dependent density functional theory (TD-DFT) calculations have confirmed that this ICT process is key to the fluorescence, as it limits non-radiative processes. researchgate.net
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Compound Family | Key Structural Feature | Molar Absorptivity (ε) | Fluorescence Quantum Yield (ΦF) | Noteworthy Property | Source(s) |
|---|---|---|---|---|---|
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Electron-donating group at position 7 | Up to 20,593 M⁻¹cm⁻¹ | Up to 0.97 | Enhanced absorption and emission | rsc.org, researchgate.net |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Simple aryl groups (Ph, 4-Py) | Not specified | 0.18 to 0.63 (in solid state) | Good solid-state emission | rsc.org, nih.gov |
| PP-Dioxaborinine Hybrids | Fused Dioxaborinine ring | Increased from precursor | Up to 0.69 | Intramolecular Charge Transfer (ICT) | researchgate.net |
Novel Synthetic Methodologies for Structural Diversity and Complexity
The significant biological and material science applications of pyrazolo[1,5-a]pyrimidines have driven the development of diverse and efficient synthetic strategies. nih.govrsc.org The fused bicyclic structure offers a versatile scaffold for chemical modifications at multiple positions, making it an attractive target for synthetic chemists. nih.gov
One of the most common methods involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic compounds like β-dicarbonyls, β-enaminones, and β-ketonitriles. rsc.orgnih.gov This approach allows for key structural changes during the ring-construction phase. rsc.org Researchers have developed various protocols to enhance the efficiency and diversity of these syntheses, including one-pot cyclization, microwave-assisted methods, and the use of transition-metal catalysts. nih.govrsc.org
Microwave-assisted synthesis has emerged as a valuable tool, offering faster reaction times, higher yields, and a reduced environmental footprint. nih.gov Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have expanded the synthetic possibilities, enabling the introduction of aryl and alkynyl groups to the core structure. nih.gov Multicomponent reactions have also been reported, which allow for the construction of highly substituted derivatives in a single step. nih.govmdpi.com These advanced methodologies facilitate the creation of large and diverse libraries of pyrazolo[1,5-a]pyrimidine compounds for various screening purposes. rsc.org
Table 2: Novel Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Synthetic Strategy | Key Reagents | Key Features | Outcome | Source(s) |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazoles, β-dicarbonyls/equivalents | Foundational and versatile method | Construction of the core fused-ring system | nih.gov, rsc.org |
| One-pot Cyclization/Halogenation | Aminopyrazoles, enaminones, sodium halides | High efficiency, one-pot procedure | Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Microwave-Assisted Synthesis | Various precursors | Increased speed, higher yields, green chemistry | Rapid access to fused heterocyclic compounds | nih.gov, rsc.org |
| Transition Metal-Catalysis | Aryl/alkynyl groups, Palladium catalysts | C-H activation, cross-coupling (Suzuki, Sonogashira) | Structural diversification with new C-C bonds | nih.gov |
| Multicomponent Reactions | Aldehydes, acetophenones, aminopyrazoles | One-pot synthesis of highly substituted products | Efficient creation of complex architectures | nih.gov, mdpi.com |
Integration of Computational and Experimental Approaches in Future Drug Discovery Endeavors
The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, and the development of pyrazolo[1,5-a]pyrimidine-based therapeutics is no exception. This dual approach accelerates the identification and optimization of lead compounds.
In the realm of material science, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are used to interpret and predict the photophysical properties of new fluorophores. rsc.orgnih.govresearchgate.net This allows researchers to understand how different substituents influence the electronic structure and, consequently, the absorption and emission spectra, guiding the synthesis of molecules with desired optical characteristics. rsc.orgresearchgate.net
In medicinal chemistry, computational techniques like homology modeling and high-throughput virtual screening are employed to identify potential drug candidates. rsc.org For instance, a pyrazolo[1,5-a]pyrimidine-based antagonist for the Aryl Hydrocarbon Receptor (AHR) was first identified through virtual screening and then experimentally verified. rsc.org Similarly, molecular docking simulations are used to predict the binding modes of newly designed compounds within the active sites of target proteins, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.govekb.eg These computational insights help in the rational design of more potent and selective inhibitors, which are then synthesized and evaluated through in vitro and in vivo assays. rsc.orgnih.govekb.eg
Table 3: Integration of Computational and Experimental Approaches This is an interactive table. You can sort and filter the data.
| Area of Application | Computational Method | Experimental Validation | Purpose | Source(s) |
|---|---|---|---|---|
| Fluorophore Development | DFT / TD-DFT | UV-Vis & Fluorescence Spectroscopy | Understanding and predicting photophysical properties | rsc.org, researchgate.net, nih.gov |
| Cancer Therapy (CDK2/TRKA) | Molecular Docking | In vitro kinase assays, anticancer activity screening | Predicting binding modes, guiding inhibitor design | nih.gov, ekb.eg |
| Cancer Immunology (AHR) | High-Throughput Virtual Screening | Luciferase reporter gene assay | Identifying novel receptor antagonists | rsc.org |
| Schizophrenia Therapy (PDE10A) | Structure-Based Drug Design | In vitro activity, solubility, and selectivity assays | Discovering new scaffolds for selective inhibitors | elsevierpure.com |
Potential for Combinatorial Library Design and High-Throughput Screening
The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged scaffold" for combinatorial library design in drug discovery. nih.govmdpi.comnih.gov This designation stems from its synthetic accessibility and the ability to easily introduce diverse functional groups at multiple positions around the core ring system. nih.govmdpi.com The development of robust synthetic methodologies, including multi-step solution-phase synthesis, allows for the parallel creation of large numbers of distinct analogues on a significant scale. nih.gov
For example, a chemical library of over 400 different 3,6,7-substituted pyrazolo[1,5-a]pyrimidine-6-carboxamides has been successfully synthesized. nih.gov To facilitate the rapid preparation of such libraries, strategies often involve the use of activated esters and scavenging reagents to simplify purification and handling. nih.gov The creation of these focused libraries is crucial for high-throughput screening (HTS) campaigns, where thousands of compounds are rapidly tested for activity against a specific biological target. The development of novel libraries of pyrazolo[1,5-a]pyrimidine derivatives is a key strategy in the search for new inhibitors of therapeutic targets like Tropomyosin Receptor Kinase (Trk). mdpi.com This approach significantly accelerates the pace of drug discovery by efficiently exploring the structure-activity relationships (SAR) within this versatile chemical class. nih.gov
Q & A
Q. What are the common synthetic routes for 6-phenylpyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds (e.g., 1,3-diketones, enaminones, β-ketoesters) under acidic or basic conditions. For example:
- One-pot methods : Ultrasound-assisted reactions using KHSO₄ in aqueous media improve efficiency and yield .
- Catalytic strategies : Hypervalent iodine facilitates regioselective halogenation at the C3 position .
- Functionalization : Post-synthetic modifications (e.g., alkylation, amidation) enable diversification of the core scaffold .
Key reagents include hydrazine derivatives, β-enaminoketones, and amidines .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit:
- Anticancer activity : Induction of apoptosis via p53 activation, BAX upregulation, and Bcl-2 suppression in cervical (HeLa, SiHa) and liver (HEPG2) cancer cells .
- Kinase inhibition : Selective targeting of CDK2, Pim-1, and EGFR kinases through competitive ATP binding .
- Enzyme modulation : Allosteric regulation of TSPO (translocator protein) and corticotropin-releasing factor receptors .
Q. What analytical methods confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
- NMR spectroscopy : Assigns substituent positions via chemical shifts (e.g., methyl groups at C5/C7 in 5,7-dimethyl derivatives) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in pyrazolo[1,5-a]pyrimidine functionalization?
- Hypervalent iodine reagents : Enable regioselective C(sp²)–H halogenation (I/Br/Cl) at the C3 position with yields up to 95% .
- Electronic effects : Electron-donating groups (e.g., –OMe) enhance reactivity at specific positions, while steric hindrance from bulky substituents directs functionalization .
- Catalytic systems : Palladium-mediated direct C–H arylation achieves regiocontrol in fused heterocycles .
Q. How do electron-donating groups (EDGs) at position 7 influence photophysical properties?
Q. What strategies improve the selectivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
- Structure-activity relationship (SAR) studies : Disubstitution at C3 and C5 optimizes steric and electronic complementarity with kinase ATP pockets .
- Hybrid scaffolds : Conjugation with chalcones or anthranilamide enhances dual-targeting (e.g., EGFR and STAT3 inhibition) .
- Computational docking : Predict binding modes to prioritize derivatives with high affinity (e.g., compound 6j for EGFR) .
Q. What in vitro/in vivo models evaluate antitumor efficacy?
- In vitro :
- In vivo :
Q. How do computational methods predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Toxicity screening : ProTox-II predicts hepatotoxicity and carcinogenicity based on structural alerts (e.g., nitro groups) .
- Case study : Derivatives 12a and 12b showed low hepatotoxicity risk and favorable clearance rates in preliminary simulations .
Methodological Considerations
Q. How are reaction yields optimized in one-pot syntheses?
Q. How to resolve contradictions in biological activity data?
- Dose-dependent effects : Low concentrations may induce G1 arrest (SiHa cells), while higher doses trigger apoptosis .
- Cell-specific responses : HeLa cells show G2/M arrest, whereas A549 cells exhibit EGFR downregulation .
- Redundant assays : Combine MTT, clonogenic, and caspase-3 activation assays to validate cytotoxicity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
